molecular formula C17H24FN3O2 B7187063 N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-3-fluoro-5-methylbenzamide

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-3-fluoro-5-methylbenzamide

Cat. No.: B7187063
M. Wt: 321.4 g/mol
InChI Key: HXBOEOBMZVQINY-UHFFFAOYSA-N
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Description

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-3-fluoro-5-methylbenzamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a dimethylamino group, and a fluorinated benzamide moiety, which contribute to its distinctive properties and reactivity.

Properties

IUPAC Name

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-3-fluoro-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2/c1-12-8-13(10-14(18)9-12)17(23)19-15-4-6-21(7-5-15)11-16(22)20(2)3/h8-10,15H,4-7,11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBOEOBMZVQINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)NC2CCN(CC2)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-3-fluoro-5-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Attachment of the Fluorinated Benzamide Moiety: The final step involves the coupling of the piperidine derivative with a fluorinated benzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-3-fluoro-5-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group or the fluorinated benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-3-fluoro-5-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-3-fluorobenzamide
  • N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-5-methylbenzamide
  • N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-3-chloro-5-methylbenzamide

Uniqueness

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-3-fluoro-5-methylbenzamide is unique due to the presence of both the fluorinated benzamide moiety and the dimethylamino group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity, stability, and potential biological activity compared to similar compounds.

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